![molecular formula C18H24ClN3O4 B5610337 2-{2-chloro-4-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}acetamide](/img/structure/B5610337.png)
2-{2-chloro-4-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of acetamides and related compounds often involves multiple steps, including reactions of halides with amines, alcohols, or other nucleophiles in the presence of catalysts. For example, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide involved the reaction of 4-phenoxyphenol and 2-chloroacetyl methylamine with DMF as solvent and potassium carbonate as a catalyst, later reacting with sulfuryl chloride to yield N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide with an approximate yield of 80% (Gao Yonghong, 2009). Such processes highlight the importance of reaction conditions, including temperature, time, and mole ratios, in achieving desired products.
Molecular Structure Analysis
The crystal structure of related compounds, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, has been characterized by single-crystal X-ray diffraction, revealing insights into the molecular arrangement and interactions. This compound crystallizes in the monoclinic space group P2(1)/c, with unit cell dimensions indicating a complex molecular geometry stabilized by hydrogen-bonding interactions (Gabriel Navarrete-Vázquez et al., 2011). Such analyses are crucial for understanding the spatial arrangement and potential reactivity of the molecule.
Chemical Reactions and Properties
Chemical reactions involving acetamides often include substitutions and interactions with various reagents to introduce or modify functional groups. For instance, radiosynthesis techniques have been applied to chloroacetanilide herbicides, demonstrating complex pathways involving reductive dehalogenation and subsequent reactions to achieve high specific activity for metabolic studies (B. Latli, J. Casida, 1995). These studies provide a foundation for understanding the chemical behavior and potential transformations of the molecule.
Physical Properties Analysis
The physical properties of acetamide derivatives are influenced by their molecular structure, which determines aspects such as solubility, melting point, and crystalline form. The synthesis and structural analysis of compounds like ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate contribute to the understanding of these physical properties, offering insights into how molecular changes affect the overall characteristics of the compound (Liang Xiao-lon, 2015).
Chemical Properties Analysis
The chemical properties of acetamides, including reactivity with nucleophiles, electrophiles, and other chemical agents, are central to their application in synthesis and their behavior in biological systems. Studies on the synthesis and anticancer activity of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives illustrate the potential for designing compounds with specific biological activities, highlighting the interplay between chemical structure and biological function (A. Karaburun et al., 2018).
Eigenschaften
IUPAC Name |
2-[2-chloro-4-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O4/c1-2-22-12-18(26-17(22)24)5-7-21(8-6-18)10-13-3-4-15(14(19)9-13)25-11-16(20)23/h3-4,9H,2,5-8,10-12H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOPTHZHGYKUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)CC3=CC(=C(C=C3)OCC(=O)N)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

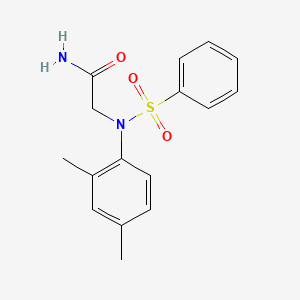
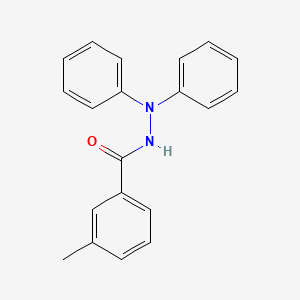
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5610287.png)
![4-{1-(2-methylphenyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B5610295.png)
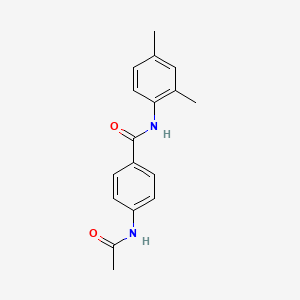
![N-[3-(benzylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5610306.png)
![8-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5610312.png)
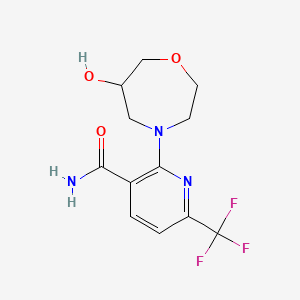
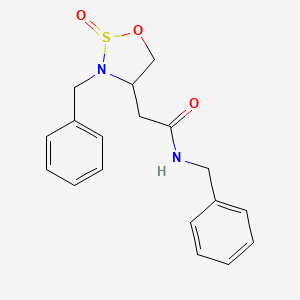

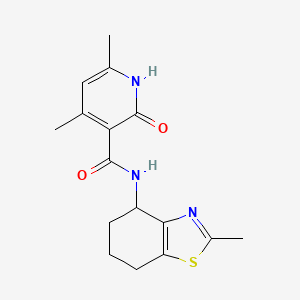
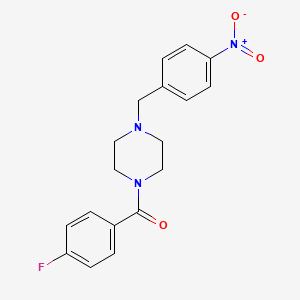
![N-(5-methyl-3-isoxazolyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5610352.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5610353.png)